molecular formula C9H8BrF3O B1393324 2-Methoxy-3-(trifluoromethyl)benzyl bromide CAS No. 1017778-77-6

2-Methoxy-3-(trifluoromethyl)benzyl bromide

Cat. No. B1393324
M. Wt: 269.06 g/mol
InChI Key: UZDCBAINEGHXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methoxy-3-(trifluoromethyl)benzyl bromide” is a benzyl bromide derivative . It is a compound with the molecular formula C9H8BrF3O .

Scientific Research Applications

Synthesis Applications

  • Trifluoromethylation of Aliphatic Substrates: This compound plays a role in trifluoromethylation reactions. For instance, trifluoromethoxide anion generated from tetrabutylammonium triphenyldifluorosilicate and 2,4-dinitro(trifluoromethoxy)benzene can substitute activated bromides like benzyl bromide (Marrec et al., 2010).
  • Electrochemical Bromination: Electrochemical bromination methods can yield compounds like 3-bromo 4-methoxy benzyl bromide from 4-methoxy toluene, showcasing the potential for synthesis of similar compounds (Kulangiappar et al., 2014).
  • Functionalization of Benzene Derivatives: Regioselective metalation and subsequent functionalization of 1,3-bis(trifluoromethyl)benzene have been demonstrated, leading to the synthesis of various benzyl alcohols and benzaldehydes (Dmowski & Piasecka-Maciejewska, 1998).

Chemical Properties and Analysis

  • Crystal and Molecular Structure Analysis: Studies like the one on benzyl(2-methoxyphenyl)diphenylphosphonium bromide provide insights into the crystal structure and molecular configurations of similar compounds (Wood et al., 1977).
  • Nucleophilic Trifluoromethylation Reactions: Utilization in Cu(I)-mediated nucleophilic trifluoromethylation reactions, as seen with (trifluoromethyl)trimethylsilane, indicates its potential in creating complex organic molecules (Kim & Shreeve, 2004).
  • Steric Effects in Chemical Reactions: The trifluoromethyl group's role in steric pressure in chemical reactions, as observed in various bromo(trifluoromethyl) compounds, can inform the design of reactions involving 2-methoxy-3-(trifluoromethyl)benzyl bromide (Schlosser et al., 2006).

Potential for Medicinal Chemistry

  • Trifluoromethylation in Drug Discovery: The compound's utility in copper-mediated chemoselective trifluoromethylation of benzyl bromides for medicinal candidates highlights its relevance in drug discovery (Kawai et al., 2011).

Safety And Hazards

“2-Methoxy-3-(trifluoromethyl)benzyl bromide” is a hazardous compound. It has a GHS05 pictogram, and its hazard statements include H314, which indicates that it causes severe skin burns and eye damage .

properties

IUPAC Name

1-(bromomethyl)-2-methoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-8-6(5-10)3-2-4-7(8)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDCBAINEGHXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-(trifluoromethyl)benzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-3-(trifluoromethyl)benzyl bromide
Reactant of Route 2
Reactant of Route 2
2-Methoxy-3-(trifluoromethyl)benzyl bromide
Reactant of Route 3
Reactant of Route 3
2-Methoxy-3-(trifluoromethyl)benzyl bromide
Reactant of Route 4
Reactant of Route 4
2-Methoxy-3-(trifluoromethyl)benzyl bromide
Reactant of Route 5
2-Methoxy-3-(trifluoromethyl)benzyl bromide
Reactant of Route 6
Reactant of Route 6
2-Methoxy-3-(trifluoromethyl)benzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.